Dalda

描述

Hydrogenated peanut oil: is a modified form of peanut oil that has undergone a chemical process known as hydrogenation. This process involves the addition of hydrogen atoms to the oil, converting unsaturated fatty acids into saturated ones. The primary purpose of hydrogenation is to increase the oil’s melting point, making it solid at room temperature. This modification enhances the oil’s stability and shelf life, making it a valuable ingredient in various food products, cosmetics, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Hydrogenation of peanut oil involves the addition of hydrogen gas to the oil in the presence of a catalyst, typically nickel. The process can be carried out under different conditions depending on the desired level of hydrogenation. For partial hydrogenation, the reaction is conducted at lower temperatures and pressures, while complete hydrogenation requires higher temperatures and pressures .

Industrial Production Methods: In industrial settings, hydrogenation is performed in large reactors where peanut oil is mixed with a nickel catalyst. Hydrogen gas is then introduced, and the mixture is heated to around 120-180°C under a pressure of 2-10 atm. The reaction is monitored to achieve the desired level of hydrogenation, after which the catalyst is removed, and the hydrogenated oil is filtered and purified .

化学反应分析

Types of Reactions:

Oxidation: Hydrogenated peanut oil can undergo oxidation, especially when exposed to air, leading to rancidity.

Isomerization: During hydrogenation, some cis double bonds may convert to trans double bonds, forming trans fatty acids.

Common Reagents and Conditions:

Hydrogen gas: The primary reagent used in the hydrogenation process.

Nickel catalyst: Commonly used to facilitate the hydrogenation reaction.

Temperature and Pressure: Typically, 120-180°C and 2-10 atm.

Major Products:

Saturated fatty acids: The main product of hydrogenation.

Trans fatty acids: Formed as a by-product during partial hydrogenation.

科学研究应用

Chemistry: Hydrogenated peanut oil is used as a model compound to study the hydrogenation process and the effects of different catalysts and reaction conditions .

Biology: In biological research, hydrogenated peanut oil is used to study lipid metabolism and the effects of dietary fats on health .

Medicine: Hydrogenated peanut oil is used in the formulation of various pharmaceutical products, including ointments and creams, due to its stability and emollient properties .

Industry: In the food industry, hydrogenated peanut oil is used in the production of margarine, shortening, and other food products that require solid fats . It is also used in cosmetics and personal care products for its moisturizing properties .

作用机制

The primary mechanism of action of hydrogenated peanut oil is its ability to provide a stable, solid fat at room temperature. This stability is achieved through the saturation of carbon-carbon double bonds in the fatty acids, which prevents the oil from becoming rancid and extends its shelf life . In pharmaceutical and cosmetic applications, hydrogenated peanut oil acts as an emollient, providing a protective barrier on the skin and enhancing moisture retention .

相似化合物的比较

Hydrogenated soybean oil: Similar in its hydrogenation process and applications but derived from soybeans.

Hydrogenated cottonseed oil: Another vegetable oil that undergoes hydrogenation for use in food and industrial applications.

Hydrogenated palm oil: Widely used in the food industry for its solid fat content and stability.

Uniqueness: Hydrogenated peanut oil is unique due to its specific fatty acid composition, which includes a higher proportion of oleic acid compared to other vegetable oils. This composition gives it distinct properties, such as a higher melting point and better oxidative stability .

生物活性

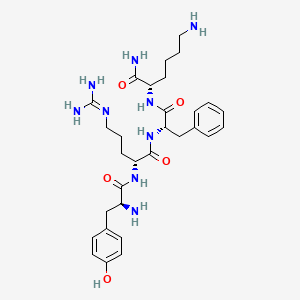

DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a synthetic peptide analog derived from dermorphin, exhibiting significant biological activity primarily as a μ-opioid receptor agonist. Its structure incorporates 2′,6′-dimethyltyrosine (Dmt) in place of tyrosine, which enhances its potency and stability. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and therapeutic potential.

This compound is characterized by a unique amino acid sequence that contributes to its high binding affinity for the μ-opioid receptor (MOR). The substitution of Dmt for Tyr in the first position significantly increases its binding affinity, with reported Ki values as low as 0.143 nM for human MOR and 1.69 nM for rat MOR . The structural modifications not only enhance receptor binding but also improve enzymatic stability, making this compound a promising candidate for therapeutic applications.

Table 1: Binding Affinities of this compound and Analogues

| Compound | Ki (nM) Human MOR | Ki (nM) Rat MOR | Agonist Potency (fold vs. Morphine) |

|---|---|---|---|

| This compound | 0.143 | 1.69 | 3000 |

| [Dmt1]this compound | 0.109 | Not specified | Higher than this compound |

| KGOP01 | Not specified | Not specified | 5-fold greater than [Dmt1]this compound |

Pharmacological Properties

This compound exhibits potent analgesic effects, demonstrated through various preclinical studies. Its analgesic potency has been quantified in models such as the rat tail-flick assay, where it was found to be significantly more effective than morphine . The unique triple action of this compound includes:

- μ-opioid agonism : Direct activation of μ-opioid receptors.

- Norepinephrine uptake inhibition : Enhancing analgesic effects through modulation of neurotransmitter levels.

- Release of endogenous opioid peptides : Promoting natural pain relief mechanisms.

Case Studies and Clinical Implications

Research has indicated that this compound and its analogues can be effective in treating neuropathic pain conditions. A study comparing the analgesic effects of [Dmt1]this compound with morphine revealed that [Dmt1]this compound provided superior pain relief at lower doses, suggesting a favorable safety profile and reduced risk of side effects associated with traditional opioids .

Table 2: Analgesic Effects in Neuropathic Pain Models

| Treatment | ED30 (mg/kg) | ED90 (mg/kg) | Effectiveness vs Morphine (%) |

|---|---|---|---|

| [Dmt1]this compound | Lower | Lower | Significantly higher |

| Morphine | Higher | Higher | Baseline |

Safety Profile and Side Effects

Despite its potent analgesic properties, this compound exhibits a unique side effect profile compared to traditional opioids. Studies suggest that it does not induce significant respiratory depression or tolerance, which are common complications associated with chronic opioid use . Furthermore, this compound's low cross-tolerance with morphine indicates potential for use in patients who may not respond well to conventional opioid treatments.

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。